LY2886721 hydrochloride
Descripción
Nomenclature and Chemical Identity
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide hydrochloride is systematically classified under multiple chemical databases with distinct identifiers and nomenclature systems. The compound is registered in PubChem with the identifier 49837968 and maintains the molecular formula C18H16F2N4O2S for the free base form. The hydrochloride salt variant, which was utilized in nonclinical studies, carries the extended molecular formula C18H16F2N4O2S·HCl.
The chemical structure features a complex bicyclic furo[3,4-d]thiazin core system with specific stereochemistry at the 4aS and 7aS positions. The compound incorporates two fluorine substituents: one attached to a phenyl ring and another positioned on a pyridine ring system. The carboxamide functional group serves as a critical pharmacophore linking the bicyclic system to the fluorinated aromatic domains.
Table 1: Chemical Identifiers and Properties
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as N-{3-[(4aS,7aS)-2-amino-4H,4aH,5H,7H,7aH-furo[3,4-d]thiazin-7a-yl]-4-fluorophenyl}-5-fluoropyridine-2-carboxamide. Alternative systematic names include N-[3-[(4aS,7aS)-2-azanyl-4,4a,5,7-tetrahydrofuro[3,4-d]thiazin-7a-yl]-4-fluoranyl-phenyl]-5-fluoranyl-pyridine-2-carboxamide, as recognized by OpenEye OEToolkits.
The stereochemical configuration of the compound is critical to its biological activity, with the 4aS,7aS stereoisomer representing the active form investigated in clinical studies. The compound exhibits specific three-dimensional conformational properties that contribute to its selective binding affinity for beta-secretase enzymes over other aspartic proteases.
Historical Context and Development
The development of N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide hydrochloride emerged from extensive pharmaceutical research initiatives focused on beta-secretase inhibition as a therapeutic strategy for Alzheimer's disease. The compound was created through comprehensive medicinal chemistry efforts documented in United States Patent 8,278,411, which describes its preparation methodology.
Initial documentation of this compound appeared in chemical databases in 2011, with the earliest PubChem record established on January 24, 2011. The compound underwent rapid progression through preclinical development phases, achieving investigational new drug status and advancing to human clinical trials within a relatively compressed timeframe compared to typical pharmaceutical development cycles.
The research program that produced this compound was part of broader industry efforts to develop selective beta-secretase inhibitors following the identification of beta-site amyloid precursor protein cleaving enzyme 1 as a critical target in amyloid beta peptide generation. The compound represented a significant advancement over earlier beta-secretase inhibitors due to its improved selectivity profile and enhanced pharmacokinetic properties.
Clinical development of the compound progressed through multiple phases, with Phase 1 safety and pharmacokinetic studies conducted in healthy human subjects. These initial studies demonstrated the compound's ability to achieve substantial amyloid beta reduction in both plasma and cerebrospinal fluid, with reductions reaching up to 75% in human subjects. The progression to Phase 2 clinical trials in Alzheimer's disease patients marked a significant milestone in the compound's development trajectory.
However, the clinical development program encountered significant obstacles during Phase 2 trials, leading to termination due to hepatotoxicity concerns observed in study participants. This outcome represented a substantial setback for the research program and contributed to broader pharmaceutical industry reevaluation of beta-secretase inhibition strategies.
Significance in Academic Research
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide hydrochloride has established considerable significance within academic research communities investigating neurodegenerative diseases and amyloid beta pathology. The compound serves as a critical research tool for understanding beta-secretase enzyme function and its role in amyloid precursor protein processing.
Research investigations have utilized this compound to establish fundamental principles of beta-secretase inhibition and its effects on amyloid beta peptide production in various experimental models. Cell-based assays employing human embryonic kidney cell lines stably expressing amyloid precursor protein have demonstrated the compound's potent inhibitory activity in physiologically relevant cellular membrane contexts. These studies have provided essential insights into the relationship between beta-secretase activity and amyloid beta generation in living systems.
Table 2: Research Applications and Findings
The compound has contributed significantly to understanding the pharmacodynamic relationships between beta-secretase inhibition and amyloid beta reduction across species. Comparative studies in mice, dogs, and humans have demonstrated consistent and potent amyloid beta lowering effects, providing valuable translational insights for future therapeutic development efforts.
Beyond its primary application in Alzheimer's disease research, the compound has revealed unexpected research applications in metabolic disease investigation. Studies utilizing the compound in diabetic animal models have demonstrated improvements in glucose homeostasis and hepatic gluconeogenesis, suggesting broader therapeutic potential for beta-secretase inhibition beyond neurological applications. These findings have opened new research directions exploring the role of beta-secretase in metabolic regulation and the potential for dual neurological-metabolic therapeutic approaches.
The compound's development and subsequent clinical trial outcomes have provided crucial learning opportunities for the pharmaceutical research community regarding beta-secretase inhibitor design and safety considerations. The hepatotoxicity issues encountered during clinical development have informed ongoing research efforts aimed at developing safer beta-secretase inhibitors with improved therapeutic windows.
Propiedades
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMCINLHBUFHB-GHDSXOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155116 | |
| Record name | LY-2886721 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-49-6 | |
| Record name | LY-2886721 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2886721 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2886721 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthesis of the Furo[3,4-d] thiazinamine Core
The (4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d] thiazin-7a-yl moiety is synthesized through a sequential S<sub>N</sub>2-S<sub>N</sub>Ar mechanism, as demonstrated in the preparation of analogous thiazinamines . Starting with 2-fluoro-5-nitrobenzyl bromide and thiourea , the reaction proceeds via initial thiolate formation, followed by intramolecular cyclization to yield the bicyclic thiazin ring. Sodium bicarbonate is critical for neutralizing hydrogen bromide byproducts, ensuring a smooth reaction with an 80% yield . The stereochemistry at the 4a and 7a positions is controlled by the reaction’s thermodynamic conditions, favoring the cis configuration due to reduced steric strain .
Key Reaction Conditions:
Fluorination of the Aromatic Ring
The 4-fluorophenyl group is introduced via halogen exchange using potassium fluoride (KF) in polar aprotic solvents. This method, adapted from fluoropyridine syntheses , involves substituting a chlorine or nitro group with fluorine. For instance, 3-nitrobenzyl chloride can be converted to 4-fluoro-3-nitrobenzyl fluoride under reflux with KF in dimethyl sulfoxide (DMSO) . Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (Pd/C, H<sub>2</sub>), yielding 3-amino-4-fluorophenyl intermediates.
Optimized Fluorination Parameters:
Synthesis of 5-Fluoropyridine-2-carboxamide
The 5-fluoropyridine-2-carboxamide segment is prepared through nucleophilic acyl substitution . Starting with 2-chloropyridine-5-carboxylic acid , fluorination at the 5-position is accomplished using silver(I) fluoride (AgF) in acetonitrile . The carboxylic acid is then activated with N,N'-carbonyldiimidazole (CDI) and coupled with ammonium hydroxide to form the primary carboxamide. This step avoids racemization and ensures high purity (>99% by HPLC) .
Synthetic Route:
Final Coupling and Salt Formation
The amide bond between the furothiazinamine core and the fluoropyridine carboxamide is forged using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . The reaction is conducted in dichloromethane (DCM) at 0°C to minimize side reactions. After purification via silica gel chromatography, the free base is treated with hydrochloric acid in methanol to form the hydrochloride salt, enhancing solubility and stability .
Coupling Conditions:
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
Process Optimization and Scalability
The synthesis benefits from flow chemistry techniques to enhance reproducibility. For instance, continuous flow hydrogenation of the nitro intermediate reduces reaction time from 24 hours to 2 hours . Additionally, replacing traditional workup methods with antisolvent crystallization (e.g., water addition to DMF solutions) improves yield and reduces emulsion formation during isolation .
Critical Factors for Industrial Scale-Up:
Análisis De Reacciones Químicas
El hidrocloruro de LY 2886721 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los átomos de flúor y el anillo de tiazinilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
LY2886721 has been extensively studied for its effects on amyloid-beta levels in both preclinical and clinical settings:
- Preclinical Studies : In animal models, LY2886721 demonstrated significant reductions in amyloid-beta levels in cerebrospinal fluid (CSF) and brain tissue after administration. Studies reported reductions of up to 65% in CSF amyloid levels at 24 hours post-dose .
- Clinical Trials : The compound progressed to Phase 2 clinical trials where it was evaluated for safety and efficacy. Results indicated a favorable safety profile and a dose-dependent reduction in amyloid-beta levels among participants .
Potential in Other Neurodegenerative Disorders
Research is ongoing to explore the utility of LY2886721 beyond Alzheimer's disease. Its mechanism may have implications for other conditions characterized by amyloid pathology or similar neurodegenerative processes.
Fluorinated Compounds in Drug Design
The incorporation of fluorine atoms into the structure of LY2886721 enhances its pharmacokinetic properties. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Studies have indicated that fluorinated derivatives can enhance binding affinity to target proteins involved in neurodegeneration .
Case Study 1: Efficacy in Alzheimer's Disease Models
A study published in The Journal of Neuroscience detailed the effects of LY2886721 on transgenic mouse models of Alzheimer's disease. The compound was administered over a period of weeks, with significant reductions in plaque formation observed through histological analysis. Behavioral assessments also indicated improvements in cognitive function compared to control groups .
Case Study 2: Phase 2 Clinical Trial Outcomes
In a Phase 2 trial involving human subjects diagnosed with mild to moderate Alzheimer's disease, participants received varying doses of LY2886721. Results showed a statistically significant decrease in amyloid-beta levels as measured by PET imaging and CSF analysis. The trial also monitored adverse effects, which were minimal and manageable .
Mecanismo De Acción
El hidrocloruro de LY 2886721 ejerce sus efectos inhibiendo selectivamente la beta-secretasa (BACE1), una enzima responsable de la escisión de la proteína precursora de amiloide (APP) para producir péptidos beta-amiloide. Al inhibir la BACE1, el hidrocloruro de LY 2886721 reduce la producción de péptidos beta-amiloide, disminuyendo así su acumulación en el cerebro. Se cree que este mecanismo mitiga los efectos neurotóxicos del beta-amiloide y ralentiza la progresión de la enfermedad de Alzheimer .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
LY 2886721 hydrochloride belongs to a class of small-molecule BACE-1 inhibitors characterized by fused heterocyclic cores and fluorinated substituents. Below is a comparative analysis with structurally related compounds:
Key Differentiators
LY 2886721 vs. Elenbecestat :
- Scaffold : LY 2886721 employs a furothiazin core, while elenbecestat uses a pyrazine-carboxamide scaffold. Both target BACE-1 but differ in binding interactions due to scaffold topology .
- Substituents : Dual fluorine atoms in LY 2886721 (on phenyl and pyridine) enhance electronegativity and membrane permeability compared to elenbecestat’s difluoromethyl group, which may improve metabolic stability .
- Clinical Outcomes : Both compounds showed Aβ reduction in preclinical models, but elenbecestat advanced to Phase III trials before discontinuation due to lack of cognitive benefits and safety issues .
LY 2886721 vs. Fluorinated Benzamides :
- Application : While LY 2886721 targets Alzheimer’s, fluorinated benzamides in (e.g., 4d–4f) are studied for antimicrobial activity, emphasizing fluorine’s role in enhancing bioactivity across diverse targets .
- Structural Complexity : LY 2886721’s fused bicyclic system contrasts with the simpler thiadiazol-pyridine linkage in benzamide derivatives, impacting solubility and target selectivity .
Pharmacokinetic and Efficacy Insights
- LY 2886721 : Demonstrated dose-dependent Aβ reduction in animal models, but Phase I trials revealed elevated liver enzymes, prompting discontinuation .
- Elenbecestat : Achieved ~70% Aβ reduction in cerebrospinal fluid (CSF) in Phase II trials but failed to show cognitive improvement in Phase III, underscoring challenges in BACE-1 inhibitor efficacy .
Actividad Biológica
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a tetrahydrofuro-thiazin moiety and fluorinated aromatic rings. Its chemical formula is , and it is often studied for its interactions with biological targets due to the presence of fluorine atoms which can enhance metabolic stability and bioactivity.
Research indicates that this compound may function as a BACE1 inhibitor , which is crucial in the context of Alzheimer's disease. BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) is an enzyme that plays a significant role in the production of amyloid-beta peptides associated with neurodegeneration.
Inhibition Studies
In vitro studies have demonstrated that the compound effectively inhibits BACE1 activity. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on BACE1 activity compared to control compounds .
- Mechanism Insights : Molecular docking studies suggest that the compound binds to the active site of BACE1, preventing substrate access and subsequent cleavage .
Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated through various assays:
- Cell Viability Assays : In neuronal cell lines treated with amyloid-beta peptides, the compound significantly improved cell viability by reducing cytotoxic effects associated with oligomerization .
- Apoptosis Inhibition : Fluorinated compounds similar to this one have shown reduced activation of caspase-3 in models of neuronal injury, suggesting an anti-apoptotic effect .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Approximately 6 hours |
| Metabolism | Liver (CYP450 enzymes) |
These properties suggest potential for oral bioavailability and therapeutic use.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer’s Disease Models : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests .
- Neuroinflammation Studies : The compound was also tested in models of neuroinflammation where it demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its neuroprotective profile .
Q & A
Q. What analytical methods are recommended to confirm the structural integrity and purity of this compound?
To verify structural integrity, employ nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment (≥98% as per standard protocols) . X-ray crystallography is advised for resolving complex stereochemical configurations, particularly for the furo[3,4-d][1,3]thiazin moiety. Mass spectrometry (MS) can validate the molecular weight and hydrochloride salt formation.
Q. What are the optimal storage conditions to ensure compound stability?
Store the compound in a cool (2–8°C), dry, and inert environment (e.g., argon-purged vial) to prevent hydrolysis or oxidative degradation. Stability studies for analogous fluorinated heterocycles suggest avoiding prolonged exposure to light or humidity, which can destabilize the thiazine and pyridine carboxamide groups .
Q. How can researchers mitigate solubility challenges in in vitro assays?
Use polar aprotic solvents like dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in aqueous buffers (e.g., phosphate-buffered saline). For low solubility in biological matrices, consider prodrug strategies or co-solvents like cyclodextrins, as demonstrated with structurally related fluorinated carboxamides .
Advanced Research Questions
Q. How should researchers resolve discrepancies in bioactivity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities in compound batches. Standardize protocols using validated reference standards (e.g., ≥98% purity via HPLC) and include positive controls. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to isolate confounding factors . For pharmacokinetic inconsistencies, conduct mass balance studies to assess metabolite interference .
Q. What computational strategies are effective for predicting target interactions or optimizing synthetic routes?
Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states, particularly for stereoselective synthesis of the tetrahydrofurothiazine core . Molecular docking simulations (using software like COMSOL Multiphysics) can predict binding affinities to biological targets, such as enzymes or receptors, by analyzing fluorophenyl and pyridine interactions .
Q. How can reaction engineering improve synthetic yield and scalability?
Implement membrane separation technologies or continuous-flow reactors to enhance purity and reduce side products during carboxamide coupling or hydrochloride salt formation . Optimize catalytic conditions (e.g., palladium-mediated cross-coupling) using design-of-experiments (DoE) frameworks to identify critical parameters (temperature, stoichiometry) .
Q. What methodologies address metabolic instability in preclinical studies?
Conduct in vitro microsomal assays (human/rodent liver microsomes) to identify metabolic hotspots, such as the fluorophenyl or thiazine moieties. Deuterium isotope effects or steric shielding (e.g., methyl groups on the pyridine ring) can mitigate oxidative metabolism, as seen in related fluorinated compounds .
Methodological Considerations for Data Contradictions
- Experimental Design : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) contributing to irreproducible synthetic yields .
- Data Validation : Apply machine learning tools to analyze high-throughput screening data, filtering outliers via clustering algorithms .
- Cross-Disciplinary Collaboration : Integrate cheminformatics databases (e.g., PubChem) to benchmark results against structurally similar compounds, ensuring alignment with established reaction trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
